1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated triazole derivative featuring a carboxylic acid group at position 4 and a 2-fluorophenyl substituent at position 1 of the triazole ring. Triazole derivatives are widely studied due to their structural versatility and broad biological activities, including antimicrobial, antiviral, and enzyme-modulating properties . The fluorine atom at the ortho position of the phenyl ring may enhance lipophilicity, metabolic stability, and binding interactions with biological targets compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-(2-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWBIDDMLYYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has shown promising results in anticancer research. A study conducted by the National Cancer Institute evaluated its efficacy against various cancer cell lines. The compound exhibited significant cytotoxicity with an average growth inhibition rate (GI) of approximately 15.72 μM against MCF-7 breast cancer cells .
Antimicrobial Properties
Research has indicated that triazole derivatives possess substantial antimicrobial activity. Specifically, this compound demonstrated effectiveness against resistant bacterial strains. In vitro studies showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL .
Fungicidal Activity
The compound's structure allows it to function as a potential fungicide. It has been tested against various fungal pathogens affecting crops. In field trials, formulations containing this compound reduced the incidence of powdery mildew in cucumbers by over 60% compared to untreated controls .
Polymer Chemistry
In material science, this triazole derivative has been explored for its role in developing new polymers with enhanced thermal and mechanical properties. Incorporating this compound into polymer matrices has resulted in materials with improved resistance to heat and chemical degradation .
Data Tables
| Application Area | Specific Use | Efficacy/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | GI ~ 15.72 μM against MCF-7 |
| Antimicrobial | MIC ~ 5–10 µg/mL against S. aureus | |
| Agricultural Science | Fungicide | >60% reduction in powdery mildew |
| Material Science | Polymer Additive | Enhanced thermal stability |
Case Study 1: Anticancer Efficacy
In a comprehensive study published in Molecular Cancer Therapeutics, researchers synthesized several triazole derivatives and evaluated their anticancer properties. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Antimicrobial Resistance
A collaborative research project highlighted the potential of triazole compounds in combating antibiotic-resistant bacteria. The study demonstrated that formulations containing this compound effectively inhibited biofilm formation in resistant strains of E. coli .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, influencing enzyme activity, while the fluorophenyl group can interact with biological membranes and receptors.
Comparison with Similar Compounds
1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
- Substituents: 2-aminophenyl at position 1.
- Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-aminophenyl azide and propiolic acid .
- Activity : Exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Vibrio cholerae), with MIC values ranging from 8–32 µg/mL .
- Structural Insight: The amino group enables hydrogen bonding with bacterial targets, while the triazole-carboxylic acid backbone contributes to solubility and target engagement .
1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid
- Substituents : 4-ethoxyphenyl at position 1 and formyl group at position 5.
- Synthesis: Prepared via base-catalyzed reaction of 4-ethoxyphenyl azide with ethyl 4,4-diethoxy-3-oxobutanoate, followed by deprotection .
- Key Property: Exhibits ring-chain tautomerism, with ~80% existing as the free acid and ~20% as a cyclic hemiacetal in solution.
1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
- Substituents : 4-fluorophenyl at position 1.
Antimicrobial Activity
Structural Dynamics
Electronic Effects
- Fluorine substituents : Ortho-fluorine (as in the target compound) may induce steric hindrance and alter dipole moments compared to para-fluorine, affecting binding to enzymes or receptors .
Key Research Findings
Substituent Position Matters: Ortho-fluorine (2-fluorophenyl) may enhance steric effects and metabolic stability compared to para-fluorine (4-fluorophenyl) . Amino groups at the phenyl ring (e.g., 2-aminophenyl) significantly boost antibacterial activity through hydrogen bonding .
Synthetic Flexibility :
- Click chemistry (CuAAC) is a robust method for triazole-carboxylic acid synthesis, enabling rapid diversification of substituents .
Tautomerism and Reactivity: Formyl-substituted triazoles exhibit dynamic equilibria, offering pathways for novel heterocyclic systems .
Biological Activity
1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by research findings and data tables.
Chemical Structure and Properties
- Chemical Formula : C₉H₆FN₃O₂
- Molecular Weight : 207.16 g/mol
- CAS Number : 1038240-94-6
- IUPAC Name : this compound
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the 1,2,3-triazole scaffold demonstrated remarkable activity against various cancer cell lines. Notably, the presence of the fluorophenyl group in the structure enhances its interaction with biological targets.
| Compound | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.5 | |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides | A549 (lung cancer) | 10.0 | |
| Doxorubicin | MCF-7 | 0.5 |
The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest at the S phase, as evidenced by increased LDH enzyme activity in treated cells compared to controls .
Antibacterial Activity
The compound also exhibits antibacterial properties. In comparative studies against various bacterial strains, it has shown promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. faecalis | 40 | |
| P. aeruginosa | 50 | |
| S. typhi | 30 | |
| K. pneumoniae | 25 |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules through non-covalent interactions such as hydrogen bonds and Van der Waals forces . This interaction profile enhances its efficacy against cancerous cells and bacteria.
Case Studies
Several studies have evaluated the efficacy of triazole derivatives in preclinical settings:
- Study on Anticancer Properties :
- Antibacterial Evaluation :
Preparation Methods
General Synthetic Strategy: Azide-Alkyne Cycloaddition (Huisgen Cycloaddition)
The core synthetic approach to this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction efficiently forms the 1,2,3-triazole ring by coupling an aryl azide with an alkyne bearing a carboxylic acid substituent.
Step 1: Preparation of 2-fluorophenyl azide
The azide is typically synthesized by diazotization of 2-fluoroaniline followed by substitution with sodium azide. The process involves:- Dissolving 2-fluoroaniline in acidic aqueous medium (e.g., HCl).
- Cooling and treating with sodium nitrite to form the diazonium salt.
- Adding sodium azide to replace the diazonium group with the azide functionality.
This method is well-documented for aryl azides and can be adapted from procedures such as those described for phenyl azide synthesis.
Step 2: Cycloaddition with propiolic acid
The 2-fluorophenyl azide is reacted with propiolic acid (or its derivatives) in the presence of a copper(I) catalyst (e.g., CuSO4 with sodium ascorbate as a reducing agent) under mild conditions (room temperature to 60°C). This affords the 1-(2-fluorophenyl)-1,2,3-triazole-4-carboxylic acid in good yield and purity.
Alternative One-Step Synthesis via β-Ketoester and Azide
A patented method describes a one-step synthesis of 1,2,3-triazole carboxylic acids by reacting an azide with a β-ketoester in the presence of a base. While this method is more general and demonstrated with other aryl azides, it could be adapted for 2-fluorophenyl azide and appropriate β-ketoesters to yield the target triazole carboxylic acid.
- The reaction proceeds under basic conditions, allowing cyclization and formation of the triazole ring with the carboxylic acid function introduced from the β-ketoester.
- This method offers a streamlined route potentially advantageous for scale-up and industrial application.
Multi-Step Synthesis Involving Acid Chloride Intermediates and Further Functionalization
In more complex synthetic schemes, the triazole carboxylic acid may be converted to its acid chloride using thionyl chloride (SOCl2), which can then be used for further derivatization such as formation of oxadiazoles or flavonoid conjugates. This approach is useful when the triazole acid is a synthetic intermediate for more complex molecules.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Fluoroaniline, HCl, NaNO2, 0°C | Diazotization to form diazonium salt | N/A | Must maintain low temperature to avoid decomposition |
| 2 | Sodium azide, aqueous medium, 0°C | Formation of 2-fluorophenyl azide | ~90% | High yield, careful handling due to azide safety |
| 3 | 2-Fluorophenyl azide + propiolic acid, CuSO4/sodium ascorbate, room temp to 60°C | CuAAC cycloaddition to form triazole acid | 70-90% | Mild conditions, scalable |
Analytical Characterization
- NMR Spectroscopy (¹H and ¹³C NMR): Confirms the triazole ring formation and substitution pattern.
- FTIR Spectroscopy: Characteristic carboxylic acid O-H stretch and triazole ring vibrations.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~207.16 g/mol.
- Melting Point and Purity: Typically purified by recrystallization or chromatography; purity >95% achieved.
Comparative Notes on Positional Isomers and Substituent Effects
While the focus is on the 2-fluorophenyl derivative, studies on 3- and 4-fluorophenyl analogs show that the position of fluorine affects electronic properties and potentially biological activity. The 2-fluoro substituent may introduce steric effects influencing cycloaddition kinetics and product stability.
Summary Table: Preparation Methods Overview
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| CuAAC (Click Chemistry) | 2-Fluorophenyl azide + propiolic acid | CuSO4, sodium ascorbate | Mild, room temp to 60°C | High regioselectivity, good yields, mild conditions | Requires preparation of azide |
| One-step β-Ketoester method | 2-Fluorophenyl azide + β-ketoester | Base (e.g., NaOH) | Moderate temp, one step | Streamlined synthesis, potential for scale-up | Less explored for 2-fluoro substituent |
| Acid chloride intermediate route | Triazole acid + SOCl2 | SOCl2 | Reflux | Enables further derivatization | Additional steps, hazardous reagents |
Q & A
Basic Research Questions
What are the recommended synthetic routes for 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer:
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A typical procedure involves:
Preparing the azide precursor : React 2-fluoroaniline with sodium nitrite and HCl to form the diazonium salt, followed by substitution with sodium azide.
Alkyne preparation : Ethyl propiolate or a similar alkyne-bearing carboxylic acid derivative is used.
Cycloaddition : The azide and alkyne are reacted under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a solvent like DMF or THF at 60–80°C.
Hydrolysis : The ester intermediate is hydrolyzed using NaOH or LiOH to yield the carboxylic acid.
Key Considerations : Regioselectivity (1,4-disubstituted triazole) is ensured via CuAAC. Impurities may arise from incomplete hydrolysis or residual copper; purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
How can the structure and purity of this compound be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect signals for the triazole proton (~δ 8.2–8.5 ppm), aromatic protons (δ 7.0–7.8 ppm, split due to fluorine coupling), and carboxylic acid proton (broad ~δ 12–13 ppm).
- ¹⁹F NMR : A singlet near δ -110 ppm (ortho-fluorine).
- Infrared Spectroscopy (IR) : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and triazole C=N stretch (~1600 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 237.2 (C₁₀H₆FN₃O₂).
- X-ray Crystallography (if crystalline): Resolves regiochemistry and confirms fluorine substitution .
What solubility challenges are associated with this compound, and how can they be addressed?
Methodological Answer:
The compound exhibits poor aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic fluorophenyl group and planar triazole ring. Strategies include:
- Co-solvent systems : Use DMSO:water (e.g., 10% v/v) or ethanol:buffer mixtures.
- pH adjustment : Deprotonate the carboxylic acid (pKa ~2.5–3.5) with sodium bicarbonate (pH 8–9) to enhance solubility.
- Derivatization : Convert to a methyl ester or amide derivative for intermediate steps .
What assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or metalloproteinases using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves.
- Cellular Uptake Studies : Use fluorescent labeling (e.g., BODIPY tags) to track intracellular localization in cancer cell lines (e.g., HeLa).
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
Advanced Research Questions
How can synthetic yields be optimized while minimizing byproducts?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. 12–24 hours) and improves regioselectivity.
- Catalyst Optimization : Replace CuSO₄ with [Cu(PPh₃)₃Br] for higher turnover.
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted azide or dimerization products). Adjust stoichiometry (1:1.2 alkyne:azide ratio) to suppress side reactions .
What computational methods predict regioselectivity in triazole formation?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for 1,4- vs. 1,5-triazole isomers. Basis sets like B3LYP/6-31G* model fluorine’s electronic effects.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
- Docking Studies : Predict binding affinities to biological targets (e.g., COX-2) to prioritize derivatives .
How do environmental factors (pH, light) influence its stability?
Methodological Answer:
- Forced Degradation Studies :
- Acidic Conditions : 0.1 M HCl at 40°C → cleavage of the triazole ring (HPLC-MS detects m/z 154 fragment).
- UV Light : Photooxidation forms a nitroso derivative (confirmed via ¹H NMR).
- Stabilization : Store at pH 6–7 in amber vials at -20°C. Add antioxidants (0.1% BHT) for long-term storage .
What techniques elucidate protein-ligand interactions for this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to immobilized enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., 2.5 Å resolution) to identify key hydrogen bonds (carboxylic acid to Arg120 in COX-2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
